molecular formula C14H14N2OS B14679651 1-(3-Methoxyphenyl)-3-phenylthiourea CAS No. 31090-81-0

1-(3-Methoxyphenyl)-3-phenylthiourea

Cat. No.: B14679651
CAS No.: 31090-81-0
M. Wt: 258.34 g/mol
InChI Key: QZSMRTKLSHKPEV-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-phenylthiourea typically involves the reaction of 3-methoxyaniline with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: Similar in structure but with a naphthalene ring instead of a phenyl group.

    1-(4-Hydroxy-3-methoxyphenyl)ethanone: Contains a hydroxy group and an ethanone moiety.

    2-Methoxyphenol: A simpler structure with a single methoxy group attached to a phenol ring.

Uniqueness: 1-(3-Methoxyphenyl)-3-phenylthiourea is unique due to its specific combination of a methoxyphenyl group and a phenylthiourea moiety. This combination imparts distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

CAS No.

31090-81-0

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-phenylthiourea

InChI

InChI=1S/C14H14N2OS/c1-17-13-9-5-8-12(10-13)16-14(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18)

InChI Key

QZSMRTKLSHKPEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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